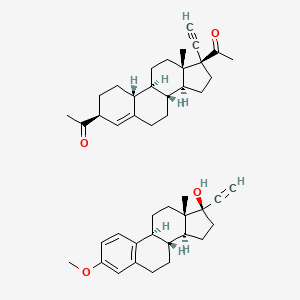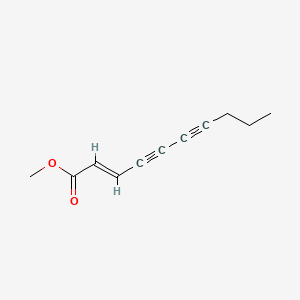
2,5-Dihydroxynaphthalene-1,4-dione
概要
説明
2,5-Dihydroxynaphthalene-1,4-dione, also known as naphthazarin, is a naturally occurring organic compound derived from naphthalene. It belongs to the class of 1,4-naphthoquinones, which are known for their rich and diverse chemical properties. This compound is characterized by its two hydroxyl groups positioned at the 2 and 5 positions and two carbonyl groups at the 1 and 4 positions on the naphthalene ring.
作用機序
Target of Action
2,5-Dihydroxynaphthalene-1,4-dione, a derivative of 1,4-naphthoquinone, interacts with various intracellular molecular targets .
Mode of Action
The quinone ring in this compound contains a system of double bonds conjugated with carbonyl groups, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . This allows the compound to interact with its targets, leading to various biochemical changes.
Biochemical Pathways
Naphthoquinones have been found to play roles in various physiological processes, including oxidative phosphorylation and electron transfer . They can also affect metabolic processes .
Pharmacokinetics
The compound’s quinone ring structure, which is easily reduced by various agents , may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Naphthoquinones have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, neuroprotective properties, and they have a role in protecting against neurodegenerative diseases . They also exhibit anti-inflammatory, antimicrobial, and antitumor activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the redox properties of the compound . .
生化学分析
Biochemical Properties
2,5-Dihydroxynaphthalene-1,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit melanin synthesis in wild-type strains of fungi . This inhibition is achieved through the compound’s interaction with enzymes involved in the melanin biosynthesis pathway. Additionally, this compound forms complexes with metal ions, which can affect various biochemical processes .
Cellular Effects
This compound impacts various cellular processes and functions. It has been observed to inhibit fungal growth when combined with dextrose and light exposure . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to influence the expression of genes involved in oxidative stress response and cellular defense mechanisms . The compound’s ability to form complexes with metal ions can also affect cellular processes by altering the availability of these ions for other biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, as seen in its inhibition of melanin synthesis . Additionally, the compound can undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells . These ROS can further interact with cellular components, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Over time, it may degrade into other products, which can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of melanin synthesis and continued generation of ROS .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and inhibition of melanin synthesis . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidoreductases, which facilitate its redox reactions . The compound’s interaction with metal ions can also influence metabolic flux and metabolite levels by altering the availability of these ions for other metabolic processes . Additionally, this compound can be further metabolized into other derivatives, which may have distinct biochemical activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound’s ability to form complexes with metal ions can influence its distribution by altering its solubility and transport properties . This can further impact its biochemical activity and effectiveness in different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with metal ions can facilitate its localization to organelles involved in metal ion metabolism . This localization can affect the compound’s activity and function within the cell, influencing various biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dihydroxynaphthalene-1,4-dione can be synthesized through various methods. One common approach involves the oxidation of 2,5-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of naphthalene derivatives. This process can be carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,5-Dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Higher quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted naphthoquinones.
科学的研究の応用
2,5-Dihydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
類似化合物との比較
2,5-Dihydroxynaphthalene-1,4-dione is unique among 1,4-naphthoquinones due to its specific substitution pattern. Similar compounds include:
1,4-Naphthoquinone: The parent compound with no hydroxyl groups.
Lawsone: A 2-hydroxy-1,4-naphthoquinone derivative used in henna.
Juglone: A 5-hydroxy-1,4-naphthoquinone derivative found in walnut trees.
These compounds share similar redox properties but differ in their biological activities and applications due to variations in their substitution patterns.
特性
IUPAC Name |
4,5-dihydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMHLTLDUPBBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964190 | |
| Record name | 4,5-Dihydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-55-1 | |
| Record name | 2-Hydroxyjuglone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)



![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)
![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)
![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)


